molecular formula C18H21N3O3 B5866039 1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5866039
M. Wt: 327.4 g/mol
InChI Key: SFCMHKMQHYHCNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine (DMPP) is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine has been studied for its potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent agonist activity at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, norepinephrine, and glutamate.

Mechanism of Action

1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine acts as an agonist at the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of this receptor leads to a range of downstream effects, including the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of stress and anxiety responses. It has also been shown to have potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine in lab experiments is its potent agonist activity at the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine, including the development of more selective agonists for the 5-HT1A receptor, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to determine its potential for clinical use.

Synthesis Methods

The synthesis of 1-(2,6-dimethoxybenzoyl)-4-(2-pyridinyl)piperazine involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting this compound product can be purified by column chromatography or recrystallization.

properties

IUPAC Name

(2,6-dimethoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-14-6-5-7-15(24-2)17(14)18(22)21-12-10-20(11-13-21)16-8-3-4-9-19-16/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCMHKMQHYHCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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